molecular formula C17H15NO3 B15063769 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one

6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one

Cat. No.: B15063769
M. Wt: 281.30 g/mol
InChI Key: RFJRMUAPQLDKOL-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 8, and a phenyl group at position 2 on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.

    Cyclization: The key step involves the cyclization of these intermediates to form the isoquinoline ring. This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.

    Methoxylation: Introduction of methoxy groups at positions 6 and 8 can be done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroisoquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-phenylisoquinoline
  • 8-Methoxy-2-phenylisoquinolin-1(2H)-one
  • 6,8-Dimethoxy-1-phenylisoquinoline

Uniqueness

6,8-Dimethoxy-2-phenylisoquinolin-1(2H)-one is unique due to the specific positions of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6,8-dimethoxy-2-phenylisoquinolin-1-one

InChI

InChI=1S/C17H15NO3/c1-20-14-10-12-8-9-18(13-6-4-3-5-7-13)17(19)16(12)15(11-14)21-2/h3-11H,1-2H3

InChI Key

RFJRMUAPQLDKOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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